2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid is a complex organic compound that features a piperazine ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid typically involves multiple steps. One common method includes the Mannich reaction, which is used to introduce the piperazine moiety into the compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The phenoxy group may also play a role in binding to specific enzymes or proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine moiety, used as an antihistamine.
Fluoxetine: Contains a phenoxy group and is used as an antidepressant.
Piperazine derivatives: Various derivatives are used in pharmaceuticals for their diverse biological activities.
Uniqueness
What sets 2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-17-6-8-18(9-7-17)15-23-10-12-24(13-11-23)22-14-19-4-2-3-5-20(19)27-16-21(25)26/h2-9,14H,10-13,15-16H2,1H3,(H,25,26)/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNPZXHKIAXCG-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CC=C3OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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